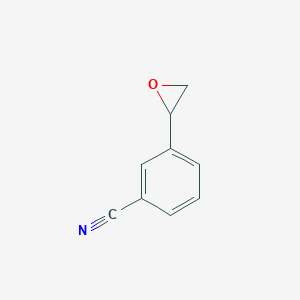

3-(Oxiran-2-YL)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

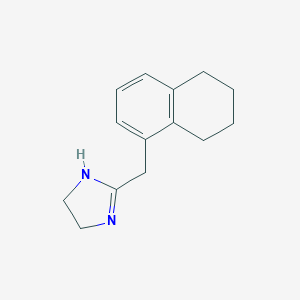

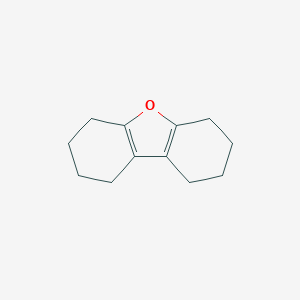

3-(Oxiran-2-YL)benzonitrile is a chemical compound with the molecular formula C9H7NO . It is used as a precursor in many chemical syntheses .

Synthesis Analysis

The synthesis of 3-(Oxiran-2-YL)benzonitrile can be achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . This reaction can proceed smoothly under mild reaction conditions and without the aid of any metals, additional oxidants, or strong bases .Molecular Structure Analysis

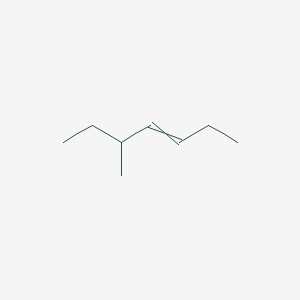

The molecular structure of 3-(Oxiran-2-YL)benzonitrile can be represented by the InChI code 1S/C9H7NO/c10-5-7-1-3-8(4-2-7)9-6-11-9/h1-4,9H,6H2 . The molecular weight of this compound is 145.16 .Physical And Chemical Properties Analysis

The physical form of 3-(Oxiran-2-YL)benzonitrile is a powder . It has a melting point of 34-35 degrees Celsius .Scientific Research Applications

Synthetic Organic Chemistry: Ring Opening Reactions

3-(Oxiran-2-YL)benzonitrile: is a versatile compound in synthetic organic chemistry, particularly in ring-opening reactions . It can undergo acid-catalyzed nucleophilic ring opening in the presence of hydrogen halides to generate vicinal halocyanohydrins. These intermediates can be further transformed into α-halo ketones, which are valuable in synthesizing various organic molecules.

Pharmaceutical Research: Drug Development

In the pharmaceutical industry, 3-(Oxiran-2-YL)benzonitrile serves as a lead compound for developing new drugs. Its derivatives are being explored for potential treatments of diseases such as cancer, Alzheimer’s disease, and other neurological disorders.

Material Science: Epoxy Resins

The oxirane ring of 3-(Oxiran-2-YL)benzonitrile is useful in the creation of epoxy resins . These resins have applications in coatings, adhesives, and composite materials due to their excellent mechanical properties and chemical resistance.

Fluorinated Compound Synthesis

This compound is instrumental in synthesizing perfluorinated compounds with specific physico-chemical properties . The insertion of a perfluorinated chain within an ionic liquid, derived from 3-(Oxiran-2-YL)benzonitrile , can enhance hydrophobicity, lipophobicity, viscosity, density, and thermal stability.

Enzyme Hydrolysis Studies

3-(Oxiran-2-YL)benzonitrile: is used in enzyme hydrolysis studies to understand the biochemical pathways and mechanisms . These studies can lead to the development of new biocatalysts and a deeper understanding of enzyme-substrate interactions.

Advanced Organic Synthesis: Meinwald Rearrangement

The compound is used in Meinwald rearrangement reactions, a type of chemical transformation used in advanced organic synthesis to create complex molecular structures from simpler precursors .

Cycloaddition Reactions

Cycloaddition reactions involving 3-(Oxiran-2-YL)benzonitrile are important for constructing cyclic compounds, which are often found in natural products and pharmaceuticals .

Safety And Hazards

Future Directions

The future directions for the use of 3-(Oxiran-2-YL)benzonitrile could involve its use in the synthesis of other valuable compounds. For example, chiral epoxides such as ethyl and methyl (S)-3-(oxiran-2-yl)propanoates have been synthesized from renewable levoglucosenone, demonstrating the potential of this new synthetic pathway .

properties

IUPAC Name |

3-(oxiran-2-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c10-5-7-2-1-3-8(4-7)9-6-11-9/h1-4,9H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIERCXRPGAPJGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482758 |

Source

|

| Record name | 3-(OXIRAN-2-YL)BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Oxiran-2-YL)benzonitrile | |

CAS RN |

13906-62-2 |

Source

|

| Record name | 3-(OXIRAN-2-YL)BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

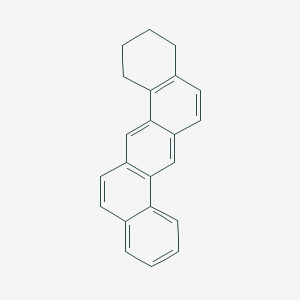

![Dibenzo[a,f]perylene](/img/structure/B85667.png)

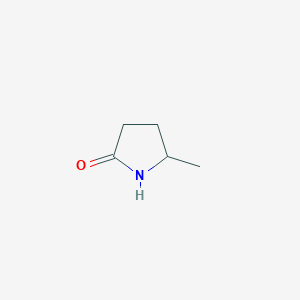

![3-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile](/img/structure/B85672.png)